Cas no 38327-40-1 (Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI))
38327-40-1 structure
Product Name:Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI)
Numero CAS:38327-40-1
MF:C41H54N2O13
MW:782.873073101044
CID:311508
PubChem ID:6445655
Update Time:2025-04-19
Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI)
- Rifamycin B ethylamide
- LS-9234
- rifamycin-B ethylamide
- Rifamycin-B-aethylamid
- NSC143422
- [[2-(ethylamino)-2-oxo-ethoxy]-tetrahydroxy-methoxy-heptamethyl-dioxo-[?]yl] acetate
- NCI 143-422
- BRN 5418205
- Acetamide, 2-((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)oxy)-N-ethyl-, 21-acetate
- Acetamide, 2-[[(14E)-21-(acetyloxy)-1,2-dihydro-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxy[1,11,13]pentadecatrienoimino)naphtho[2,1-b]furan-9-yl]oxy]-N-ethyl-
- 38327-40-1
-
- Inchi: 1S/C41H54N2O13/c1-11-42-29(45)18-53-28-17-26-36(49)31-30(28)32-38(24(7)35(31)48)56-41(9,39(32)50)54-16-15-27(52-10)21(4)37(55-25(8)44)23(6)34(47)22(5)33(46)19(2)13-12-14-20(3)40(51)43-26/h12-17,19,21-23,27,33-34,37,46-49H,11,18H2,1-10H3,(H,42,45)(H,43,51)/b13-12+,16-15+,20-14+
- Chiave InChI: UDCVVHBNXAUZCQ-VATGUWRCSA-N
- Sorrisi: O(C(C)=O)C1C(C)C(C=COC2(C)C(C3C4C(=CC(=C(C=4C(=C(C)C=3O2)O)O)NC(C(C)=CC=CC(C)C(C(C)C(C1C)O)O)=O)OCC(NCC)=O)=O)OC |t:8,34,36|
Proprietà calcolate
- Massa esatta: 782.36300
- Massa monoisotopica: 782.36258978g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 56
- Conta legami ruotabili: 7
- Complessità: 1500
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 9
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 219Ų
Proprietà sperimentali
- PSA: 219.41000
- LogP: 5.09230
Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI) Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
38327-40-1 (Rifamycin,4-O-[2-(ethylamino)-2-oxoethyl]- (9CI)) Prodotti correlati
- 6998-60-3(Rifogal)
- 7000-27-3(Methyl-β-D-Glucopyranoside hemihydrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso